2-chloro-5-fluoro-4-methoxyquinazoline
Description
2-Chloro-5-fluoro-4-methoxyquinazoline is a heterocyclic compound belonging to the quinazoline family, characterized by a fused benzene and pyrimidine ring system. Its structure is distinguished by three substituents: a chlorine atom at position 2, a fluorine atom at position 5, and a methoxy group (-OCH₃) at position 4 (Figure 1). The strategic placement of electron-withdrawing (Cl, F) and electron-donating (methoxy) groups on the quinazoline scaffold influences its reactivity, solubility, and biological interactions, making it a valuable intermediate in medicinal chemistry.
Properties
CAS No. |
170130-10-6 |
|---|---|
Molecular Formula |
C9H6ClFN2O |
Molecular Weight |
212.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-fluoro-4-methoxyquinazoline typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of 2-chloro-5-fluoroaniline with methoxy-containing reagents in the presence of a catalyst. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction parameters are meticulously controlled. The use of automated systems ensures consistent quality and yield of the compound. The process may also include purification steps such as crystallization or distillation to achieve the required purity levels.
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-fluoro-4-methoxyquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired product but often involve specific temperatures, pressures, and solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to various oxidized or reduced forms of the compound.
Scientific Research Applications
2-chloro-5-fluoro-4-methoxyquinazoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of various materials and chemicals, contributing to advancements in industrial processes.
Mechanism of Action
The mechanism of action of 2-chloro-5-fluoro-4-methoxyquinazoline involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Structural Comparison of this compound with Analogues
Pharmacological Implications
Quinazolines are pivotal in kinase inhibitor development (e.g., EGFR inhibitors). The target compound’s structure aligns with known pharmacophores, where halogen and methoxy substituents modulate ATP-binding pocket interactions. Analogues with extended substituents (e.g., 3-chloropropoxy) may exhibit prolonged half-lives but require careful optimization to balance efficacy and toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
